((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol
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Overview
Description
((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is a complex organic compound that features a purine base attached to a difluorotetrahydrofuran ring. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Deprotection and Final Functionalization: The final steps involve deprotection of functional groups and introduction of the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the purine base or the tetrahydrofuran ring.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. Its structural similarity to nucleotides makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base but differs in the substitution pattern on the tetrahydrofuran ring.
Other Purine Nucleosides: Compounds such as adenosine and guanosine share the purine base but have different sugar moieties.
Uniqueness
The uniqueness of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol lies in its difluorotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is a synthetic derivative of purine and tetrahydrofuran that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C11H13N5O4F2
- Molecular Weight : 300.25 g/mol
- IUPAC Name : (2R,3R,4S,5R)-5-(6-amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol
Structural Representation
The compound features a tetrahydrofuran ring substituted with an amino purine moiety and difluoromethyl groups. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The presence of the amino purine structure allows it to mimic natural nucleotides, potentially inhibiting key enzymes like DNA polymerases and RNA polymerases. This inhibition can lead to reduced cell proliferation in various cancer cell lines.
Antiviral Properties
Research indicates that compounds similar to this one exhibit antiviral activity against several viruses by inhibiting viral replication. For instance, studies have shown that purine derivatives can interfere with the replication mechanisms of viruses such as HIV and Hepatitis C.
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of various purine derivatives against the Hepatitis C virus. The compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Cancer Cell Line Testing
A recent investigation assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner and altered the expression levels of key apoptotic markers such as Bcl-2 and Bax.
Properties
Molecular Formula |
C10H11F2N5O2 |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-difluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11F2N5O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI Key |
MUERFVHFNIYBRA-PLDPKQSISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)F)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)F)N |
Origin of Product |
United States |
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